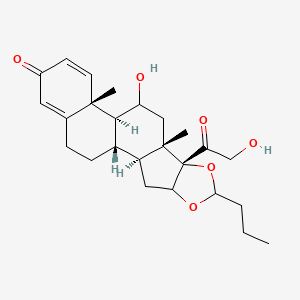

Budesonide

描述

属性

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVIALXJUBGFJZ-KWVAZRHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020202 | |

| Record name | Budesonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Budesonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water, Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane, 4.57e-02 g/L | |

| Record name | Budesonide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Budesonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals | |

CAS No. |

51333-22-3 | |

| Record name | Budesonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51333-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Budesonide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051333223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Budesonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Budesonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Budesonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUDESONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3OKS62Q6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Budesonide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Budesonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

226°C, 221-232 °C (decomposes), 221 - 232 °C | |

| Record name | Budesonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Budesonide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Budesonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Budesonide's Mechanism of Action in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budesonide is a potent synthetic glucocorticoid characterized by its high topical anti-inflammatory activity and low systemic exposure, a profile that renders it a cornerstone in the management of various inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease. Its therapeutic efficacy is rooted in a multifaceted mechanism of action, primarily mediated through the glucocorticoid receptor (GR), leading to profound alterations in gene expression that quell the inflammatory cascade. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

This compound exerts its effects by binding to and activating the intracellular glucocorticoid receptor (GR). With a high affinity for the GR, reportedly up to 200 times that of cortisol, this compound initiates a conformational change in the receptor, leading to the dissociation of chaperone proteins like heat shock proteins (HSPs). The activated this compound-GR complex then translocates to the nucleus, where it modulates gene expression through two primary genomic mechanisms: transactivation and transrepression.

Transactivation: Upregulation of Anti-Inflammatory Genes

In the nucleus, the this compound-GR complex can bind directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the upregulation of genes with anti-inflammatory properties. A key example is the induction of annexin-1 (lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the arachidonic acid pathway, thereby suppressing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Other anti-inflammatory proteins upregulated by this compound include Interleukin-10 (IL-10).

Transrepression: Downregulation of Pro-Inflammatory Genes

Transrepression is considered a major contributor to the anti-inflammatory effects of glucocorticoids. This process involves the this compound-GR complex interfering with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference can occur through direct protein-protein interactions, preventing these transcription factors from binding to their DNA response elements and initiating the transcription of pro-inflammatory genes. Consequently, the expression of a wide array of inflammatory mediators, including cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules, is suppressed.

Cellular and Physiological Effects

The genomic actions of this compound translate into a broad range of anti-inflammatory effects at the cellular and tissue levels.

-

Inhibition of Inflammatory Cell Infiltration and Activation: this compound reduces the recruitment and activation of various inflammatory cells, including eosinophils, T-lymphocytes, mast cells, and macrophages, at the site of inflammation.

-

Induction of Eosinophil Apoptosis: this compound has been shown to induce programmed cell death (apoptosis) in eosinophils, a key cell type in allergic inflammation.

-

Reduction of Airway Hyperresponsiveness: In respiratory diseases like asthma, this compound decreases bronchial hyperresponsiveness by mitigating airway inflammation.

-

Decreased Mucus Secretion: this compound can reduce mucus production in the airways.

-

Reversal of Capillary Permeability: It helps to reverse the increased capillary permeability associated with inflammation.

Pharmacokinetic Profile: High Topical Potency and Low Systemic Bioavailability

A defining feature of this compound is its favorable pharmacokinetic profile. Its moderate lipophilicity allows for rapid absorption into target tissues, such as the airway mucosa. A significant portion of orally or inhaled this compound that is swallowed undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into metabolites with negligible glucocorticoid activity. This results in low systemic bioavailability, minimizing the risk of systemic corticosteroid-related side effects. Furthermore, within airway cells, this compound can form reversible fatty acid esters, creating an intracellular depot that prolongs its local anti-inflammatory action.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of this compound.

Table 1: Receptor Binding and Functional Potency of this compound

| Parameter | Value | Cell/System | Reference |

| Glucocorticoid Receptor Binding | |||

| Relative Receptor Affinity (Dexamethasone = 100) | 935 | Rat skeletal muscle | |

| Equilibrium Dissociation Constant (Kd) | 1.32 nmol/l | Human lung tissue | |

| Transactivation | |||

| EC50 for β2-receptor transcription | 1.1 x 10⁻⁹ M | A549 cells | |

| Transrepression | |||

| EC50 for GM-CSF release inhibition | 5.0 x 10⁻¹¹ M | A549 cells | |

| Eosinophil Apoptosis | |||

| EC50 for Eosinophil Apoptosis | 5.0 ± 1.7 nM | Human eosinophils |

Table 2: Inhibition of Cytokine Production by this compound

| Cytokine | IC50 / Inhibition | Cell Type | Stimulant | Reference |

| IL-6 | Dose-dependent inhibition (10⁻¹³ - 10⁻⁸ M) | A549 cells | Swine dust | |

| IL-8 | Dose-dependent inhibition (10⁻¹³ - 10⁻⁸ M) | A549 cells | Swine dust | |

| TNF-α | Dose-dependent inhibition (10⁻¹³ - 10⁻⁸ M) | Alveolar macrophages | LPS | |

| IL-6 | Dose-dependent inhibition (10⁻¹³ - 10⁻⁸ M) | Alveolar macrophages | LPS | |

| IL-5 | Concentration-related inhibition (10⁻⁹ - 10⁻⁷ M) | Human bronchoalveolar lavage cells | PHA and PMA | |

| IFN-γ | Inhibition at 10⁻⁴ M (by hydrocortisone, this compound more potent) | Human bronchoalveolar lavage cells | PHA and PMA |

Table 3: this compound-Induced Gene Expression Changes in Human Airways

| Gene | Fold Change (this compound vs. Placebo) | Function | Reference |

| Upregulated Genes | |||

| FKBP5 | 7.1 | Regulator of GR function | |

| TSC22D3 (GILZ) | 3.8 | Anti-inflammatory effector | |

| KLF9 | >2 | Transcriptional regulator | |

| PER1 | >2 | Transcriptional regulator | |

| DUSP1 | >2 | Signaling | |

| Downregulated Genes | |||

| Multiple Genes | ≤0.5 | Various |

Experimental Protocols

Glucocorticoid Receptor Binding Affinity Assay

Objective: To determine the binding affinity of this compound for the glucocorticoid receptor.

Methodology: Competitive radioligand binding assay.

-

Preparation of Cytosol:

-

Homogenize rat skeletal muscle or human lung tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the GR.

-

-

Binding Assay:

-

Incubate the cytosol with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).

-

Add increasing concentrations of unlabeled this compound to compete for binding to the GR.

-

After incubation to reach equilibrium, separate the bound from free radioligand (e.g., using dextran-coated charcoal).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of this compound.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Determine the equilibrium dissociation constant (Kd) for this compound using the Cheng-Prusoff equation.

-

Reporter Gene Assay for Transactivation and Transrepression

Objective: To quantify the effect of this compound on GR-mediated transactivation and transrepression.

Methodology: Luciferase reporter gene assay.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., A549 human lung epithelial cells).

-

Transfect the cells with a reporter plasmid containing a luciferase gene under the control of either:

-

For Transactivation: A promoter with multiple GREs.

-

For Transrepression: A promoter with NF-κB or AP-1 response elements.

-

-

Co-transfect with a plasmid expressing a control reporter (e.g., Renilla luciferase) for normalization.

-

-

Treatment and Stimulation:

-

Treat the transfected cells with varying concentrations of this compound.

-

For transrepression assays, stimulate the cells with a pro-inflammatory agent (e.g., TNF-α or IL-1β) to activate NF-κB or AP-1.

-

-

Luciferase Assay:

-

After a suitable incubation period, lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 (for transactivation) or IC50 (for transrepression).

-

Microarray Analysis of this compound-Induced Gene Expression

Objective: To identify genome-wide changes in gene expression in response to this compound.

Methodology: Affymetrix PrimeView microarray.

-

Sample Collection and RNA Extraction:

-

Obtain bronchial biopsies from subjects treated with inhaled this compound or placebo.

-

Extract total RNA from the biopsies using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

-

cRNA Preparation and Labeling:

-

Synthesize double-stranded cDNA from the total RNA.

-

Perform in vitro transcription to generate biotin-labeled cRNA.

-

-

Hybridization and Washing:

-

Hybridize the labeled cRNA to an Affymetrix PrimeView microarray chip.

-

Wash the chip to remove non-specifically bound cRNA.

-

-

Scanning and Data Analysis:

-

Scan the microarray chip using a high-resolution scanner.

-

Analyze the raw data using appropriate software (e.g., Partek Genomics Suite).

-

Perform normalization and statistical analysis to identify differentially expressed genes between the this compound and placebo groups.

-

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the in vivo binding of the this compound-activated GR to specific gene promoters.

Methodology: ChIP followed by quantitative PCR (qPCR).

-

Cell Treatment and Cross-linking:

-

Treat cells (e.g., A549) with this compound.

-

Cross-link protein-DNA complexes with formaldehyde.

-

-

Chromatin Preparation:

-

Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for the GR.

-

Use protein A/G magnetic beads to capture the antibody-GR-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the GR-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating.

-

Purify the DNA.

-

-

qPCR Analysis:

-

Perform qPCR using primers specific for the promoter regions of target genes known to contain GREs.

-

Quantify the amount of precipitated DNA relative to an input control.

-

Conclusion

This compound's potent and localized anti-inflammatory activity stems from its high-affinity binding to the glucocorticoid receptor and subsequent modulation of gene expression. Through the dual mechanisms of transactivation and transrepression, this compound effectively suppresses the inflammatory cascade by upregulating anti-inflammatory genes and downregulating pro-inflammatory mediators. Its unique pharmacokinetic profile, characterized by high topical potency and low systemic bioavailability, further enhances its therapeutic index. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, continues to solidify this compound's role as a key therapeutic agent in the management of a wide range of inflammatory diseases.

Pharmacokinetics and Pharmacodynamics of Inhaled Budesonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent, non-halogenated synthetic glucocorticoid widely utilized for its topical anti-inflammatory effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its efficacy is rooted in a high affinity for the glucocorticoid receptor, coupled with extensive first-pass metabolism, which minimizes systemic exposure and associated side effects.[2][3] This guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of inhaled this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacokinetics

The therapeutic action and systemic safety profile of inhaled this compound are largely dictated by its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption

Upon inhalation, this compound is rapidly absorbed from the lungs into the systemic circulation.[4] A fraction of the inhaled dose is also deposited in the oropharynx and subsequently swallowed.[5] However, due to extensive first-pass metabolism in the liver, the systemic bioavailability of the swallowed portion is low.[3][6]

The rate and extent of pulmonary absorption are influenced by the inhalation device used. Dry powder inhalers (DPIs) generally result in higher lung deposition compared to pressurized metered-dose inhalers (pMDIs).[5] For instance, lung deposition of this compound from a pMDI has been reported to be around 15% of the metered dose, whereas a breath-actuated DPI can achieve up to 32% lung deposition.[5][6]

Distribution

Once in the systemic circulation, this compound is approximately 85-90% bound to plasma proteins.[3][7] It has a volume of distribution of about 3 L/kg in children aged 3 to 6 years.[4]

Metabolism

This compound undergoes rapid and extensive metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][8] This results in the formation of two major metabolites, 16α-hydroxyprednisolone and 6β-hydroxythis compound, which have less than 1% of the glucocorticoid activity of the parent compound.[3][8] This high degree of first-pass metabolism significantly reduces the systemic bioavailability of orally administered this compound and the swallowed portion of an inhaled dose.[3]

Excretion

The metabolites of this compound are primarily excreted in the urine.[3][4] Unchanged this compound is not detectable in the urine.[8] The elimination half-life of inhaled this compound is approximately 2.3 to 3 hours in adults and children.[5][9]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of inhaled this compound from various studies.

Table 1: Pharmacokinetic Parameters of Inhaled this compound in Adults

| Parameter | DPI (Turbuhaler) | pMDI | Nebulizer |

| Cmax (nmol/L) | 1.4 - 5.4 (single dose) | 1.8 µg/L (for 22R-budesonide) | Similar to adults |

| 2.0 - 6.4 (repeated doses) | |||

| tmax (hours) | 0.28 - 0.40 | 0.46 | Rapid |

| Elimination Half-life (hours) | ~3 | 2.3 | 2.3 (in children) |

| Pulmonary Bioavailability (%) | 32 | 15 | ~6 (of labeled dose in children) |

| Systemic Bioavailability (%) | - | 39 (in healthy individuals) | - |

| Protein Binding (%) | 85 - 90 | 85 - 90 | 85 - 90 |

Data compiled from multiple sources.[4][5][6][7][8][9][10]

Table 2: Dose-Proportionality of Inhaled this compound (DPI) in Patients with Mild Asthma

| Dose (µg twice daily) | Cmax (nmol/L) - Single Dose | Cmax (nmol/L) - Repeated Doses | AUC (nmol·l⁻¹·min) - Single Dose | AUC (nmol·l⁻¹·min) - Repeated Doses |

| 400 | 1.4 | 2.0 | 271 | 325 |

| 800 | 2.6 | 3.6 | 490 | 628 |

| 1600 | 5.4 | 6.4 | 915 | 1096 |

Adapted from a study on the dose proportionality of this compound inhaled via Turbuhaler.[10][11]

Pharmacodynamics

The pharmacodynamic effects of this compound are mediated through its interaction with the glucocorticoid receptor, leading to a broad range of anti-inflammatory actions in the airways.

Mechanism of Action

This compound, a lipophilic molecule, readily diffuses across the cell membrane and binds with high affinity to the glucocorticoid receptor (GR) in the cytoplasm.[12][13] This binding displaces heat shock proteins and other chaperones, leading to a conformational change in the GR.[3] The activated this compound-GR complex then translocates to the nucleus.[2][13]

In the nucleus, the complex can act in two primary ways:

-

Transactivation: The this compound-GR complex binds to specific DNA sequences called glucocorticoid response elements (GREs) in the promoter regions of target genes.[2][12] This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (which inhibits phospholipase A2), and other molecules that suppress inflammation.[2][3]

-

Transrepression: The this compound-GR complex can also interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[12] This leads to a downregulation of the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[1][13]

The overall effect is a reduction in airway inflammation, decreased airway hyperresponsiveness, and suppression of the recruitment and activation of inflammatory cells like eosinophils, mast cells, and T-lymphocytes.[1][13]

Dose-Response Relationship

Studies have shown a clear dose-response relationship for inhaled this compound in the treatment of asthma.[14][15] A meta-analysis indicated that in adults and adolescents with mild to moderate asthma, a significant portion of the therapeutic benefit is achieved at doses of around 400 µ g/day , with the maximum effect being reached at approximately 1,000 µ g/day .[15][16] However, higher doses are also associated with an increased risk of systemic side effects.[11]

Experimental Protocols

Pharmacokinetic Study of Inhaled this compound

Objective: To determine the pharmacokinetic profile of inhaled this compound in healthy or asthmatic subjects.

Methodology:

-

Study Design: A single-dose or steady-state, open-label or randomized, crossover or parallel-group design can be employed. A charcoal block technique may be used to differentiate between pulmonary and gastrointestinal absorption.

-

Subject Recruitment: Healthy volunteers or patients with stable asthma are recruited based on predefined inclusion and exclusion criteria.

-

Drug Administration: A single or repeated dose of this compound is administered via a specific inhalation device (e.g., pMDI, DPI, or nebulizer).

-

Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) at predefined time points before and after drug administration (e.g., pre-dose, and at 0.03, 0.07, 0.1, 0.13, 0.17, 0.2, 0.25, 0.33, 0.42, 0.5, 0.75, 1, 2, 4, 6, 8, 10, 12, and 16 hours post-dose).[17]

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

-

Bioanalytical Method: The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][4][9]

-

Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.[1][4] An internal standard (e.g., this compound-d8) is added to the samples.[1]

-

Chromatographic Separation: The extracted samples are injected into an LC system equipped with a suitable column (e.g., C18) to separate this compound from other components.[1]

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of this compound and the internal standard.[4]

-

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, tmax, AUC (Area Under the Curve), elimination half-life, and clearance using non-compartmental analysis.

Pharmacodynamic Assessment: Methacholine (B1211447) Challenge Test

Objective: To assess airway hyperresponsiveness, a key feature of asthma, and its modulation by this compound treatment.

Methodology:

-

Patient Preparation: Patients are instructed to withhold certain medications (e.g., bronchodilators) for a specific period before the test.[18] They should also avoid caffeine (B1668208) and vigorous exercise on the day of the test.[13]

-

Baseline Spirometry: A baseline spirometry test is performed to measure the forced expiratory volume in one second (FEV1).[13]

-

Methacholine Administration: The patient inhales nebulized solutions of progressively increasing concentrations of methacholine, a bronchoconstricting agent.[7][18]

-

Serial Spirometry: After each dose of methacholine, spirometry is repeated to measure the FEV1.[18]

-

Endpoint: The test is terminated when the FEV1 has fallen by 20% or more from the baseline value, or when the maximum concentration of methacholine has been administered without a significant change in FEV1.[18]

-

Data Analysis: The provocative concentration of methacholine that causes a 20% fall in FEV1 (PC20) is calculated. An increase in PC20 following treatment with this compound indicates a reduction in airway hyperresponsiveness.

Pharmacodynamic Assessment: Measurement of Eosinophil Cationic Protein (ECP)

Objective: To measure a biomarker of eosinophilic inflammation in the airways, which is typically reduced by this compound treatment.

Methodology:

-

Sample Collection: Serum or plasma samples are collected from subjects. For serum, the blood sample should be allowed to clot for 60 to 120 minutes at room temperature before centrifugation to allow for the release of ECP from eosinophils.[19] For plasma, blood is collected in EDTA-containing tubes.[3]

-

Sample Processing: The serum or plasma is separated by centrifugation and stored frozen until analysis.

-

ECP Measurement: The concentration of ECP is measured using a validated immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[3][12]

-

Data Analysis: ECP levels before and after treatment with this compound are compared to assess the anti-inflammatory effect of the drug.

Mandatory Visualizations

Caption: Pharmacokinetic pathway of inhaled this compound.

Caption: Glucocorticoid receptor signaling pathway of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. stpaulssinuscentre.com [stpaulssinuscentre.com]

- 3. [Basic research into the measurement of eosinophil cationic protein (ECP) in blood samples] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

- 5. waters.com [waters.com]

- 6. Pharmacodynamic Studies to Demonstrate Bioequivalence of Oral Inhalation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lung.org [lung.org]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Methacholine Challenge Test [aaaai.org]

- 11. Dose-proportional pharmacokinetics of this compound inhaled via Turbuhaler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioimmunoassay of human eosinophil cationic protein (ECP) by an improved method. Establishment of normal levels in serum and turnover in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ouh.nhs.uk [ouh.nhs.uk]

- 14. researchgate.net [researchgate.net]

- 15. Lungs deposition and pharmacokinetic study of submicron this compound particles in Wistar rats intended for immediate effect in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 17. publications.ersnet.org [publications.ersnet.org]

- 18. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. labcorp.com [labcorp.com]

Budesonide: A Deep Dive into Structure-Activity Relationships and Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent, non-halogenated glucocorticoid renowned for its high topical anti-inflammatory activity and favorable systemic safety profile.[1][2] Its clinical efficacy in treating inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease is fundamentally linked to its molecular structure and its interaction with the glucocorticoid receptor (GR).[3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its binding affinity to the glucocorticoid receptor, offering valuable insights for researchers and professionals in drug development.

Structure-Activity Relationship (SAR) of this compound

The anti-inflammatory potency of this compound is intricately tied to its unique chemical architecture. The key structural features governing its activity are centered around the 16α,17α-acetal substituent and the stereochemistry at the C22 position.

The Critical Role of the 16α,17α-Acetal Group:

The presence of a 16α,17α-acetal substituent is a defining feature of this compound. This group significantly enhances its topical anti-inflammatory potency. Upon acetalization of 16α-hydroxyprednisolone with n-butyraldehyde, two epimers at the C22 position are formed in approximately a 1:1 ratio.[2][4]

Epimeric Specificity at C22:

The two C22 epimers, designated as 22R and 22S, exhibit different biological activities. The (22R)-epimer is notably more active, demonstrating approximately twice the activity of the (22S)-epimer.[4] This stereoselectivity highlights the precise conformational requirements for optimal interaction with the glucocorticoid receptor.

Impact of Fluorination:

Interestingly, and in contrast to many other glucocorticoids, the introduction of a 9α-fluoro atom to the this compound structure slightly decreases its binding affinity for the GR.[4] This suggests that the overall conformation of the this compound molecule is already optimized for receptor binding, and the addition of a bulky fluorine atom at this position may introduce steric hindrance.

Modifications at the C21 Position:

To enhance properties such as water solubility, various conjugates have been synthesized by modifying the 21-hydroxy group. Introducing small hydrophilic molecules, such as amino acids, has been shown to increase aqueous solubility.[1][5] For instance, this compound-21-glycine ester and this compound-21-alanine ester have demonstrated significantly improved solubility and potent inhibition of interleukin-6 (IL-6) production in vitro.[1][5] These studies indicate that the C21 position is amenable to modification to improve the pharmaceutical properties of the drug without compromising its anti-inflammatory activity.

Receptor Binding Affinity

This compound exerts its effects by binding with high affinity to the cytosolic glucocorticoid receptor.[3][6] This high affinity is a cornerstone of its potent anti-inflammatory action.

Quantitative Binding Parameters:

Several studies have quantified the binding affinity of this compound to the GR. These parameters underscore its potency relative to other corticosteroids.

| Parameter | Value | Reference Compound | Cell/Tissue Type |

| Relative Receptor Affinity (RRA) | 935 | Dexamethasone (B1670325) (100) | Human lung |

| Equilibrium Dissociation Constant (KD) | 1.32 nmol/l | - | Human lung tissue |

| Association Constant (kon) | 18.9 x 10(5) l mol-1 min-1 | - | Human lung tissue |

| Dissociation Constant (koff) | 25.0 x 10(-4) min-1 | - | Human lung tissue |

| Half-life of this compound-GR complex | 4.6 h | - | Human lung tissue |

Comparative Affinity:

This compound's affinity for the GR is significantly higher than that of endogenous cortisol and comparable to or greater than many other synthetic glucocorticoids.[6] Studies have shown it to be more potent than dexamethasone in various assays.[7]

| Compound | IC50 for NF-κB Inhibition (M) | EC50 for GM-CSF Release Inhibition (M) |

| This compound | 2.7 x 10⁻¹¹ | 5.0 x 10⁻¹¹ |

| Fluticasone Propionate | 0.5 x 10⁻¹¹ | 1.8 x 10⁻¹¹ |

| Dexamethasone | 0.5 x 10⁻⁹ | 2.2 x 10⁻⁹ |

Signaling Pathways

The binding of this compound to the glucocorticoid receptor initiates a cascade of molecular events that ultimately leads to the modulation of gene expression and the suppression of inflammation.

Classical Genomic Pathway:

-

Ligand Binding and Receptor Activation: this compound diffuses across the cell membrane and binds to the GR in the cytoplasm, which is part of a multiprotein complex including heat shock proteins (HSPs). This binding causes a conformational change in the GR, leading to the dissociation of the HSPs.

-

Nuclear Translocation and Dimerization: The activated this compound-GR complex then translocates into the nucleus and dimerizes.

-

DNA Binding and Gene Transcription Modulation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate (transactivation) or repress (transrepression) gene transcription.[6][8]

-

Transactivation: Upregulation of anti-inflammatory genes, such as that for lipocortin-1, which inhibits phospholipase A2 and the subsequent production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6]

-

Transrepression: Inhibition of the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[6][8] This leads to a decrease in the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.[6][9]

-

Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the structure-activity relationship and receptor binding affinity of this compound and its analogs.

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled or fluorescently labeled glucocorticoid ligand.

Workflow:

Detailed Methodology:

-

Preparation of GR-containing cytosol: Rat skeletal muscle or human lung tissue is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged to obtain a cytosolic fraction rich in GR.

-

Incubation: A constant concentration of radiolabeled dexamethasone (e.g., [3H]dexamethasone) is incubated with the cytosolic preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound or its analogs).

-

Separation of bound and free radioligand: After incubation to equilibrium, the mixture is treated with dextran-coated charcoal to adsorb the free radioligand. The mixture is then centrifuged, and the supernatant containing the protein-bound radioligand is collected.

-

Quantification: The radioactivity in the supernatant is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay for Glucocorticoid Activity

This cell-based assay measures the ability of a compound to activate GR-mediated gene transcription.

Workflow:

Detailed Methodology:

-

Cell Culture and Transfection: A suitable cell line, such as A549 human lung adenocarcinoma cells, is cultured. The cells are then co-transfected with a plasmid encoding the human GR and a reporter plasmid containing multiple GREs upstream of a luciferase gene.

-

Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or other test compounds.

-

Cell Lysis and Luciferase Assay: Following an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The fold induction of luciferase activity relative to vehicle-treated cells is calculated for each compound concentration. A dose-response curve is generated to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.

In Vivo Anti-inflammatory Models

Animal models are crucial for evaluating the in vivo efficacy of this compound and its analogs.

Xylene-Induced Ear Edema in Mice:

This model is used to assess the topical anti-inflammatory activity of a compound.[10][11][12]

Detailed Methodology:

-

Animal Groups: Mice are divided into control, vehicle, positive control (e.g., a known anti-inflammatory drug), and test groups.

-

Compound Administration: The test compound (e.g., this compound analog) is applied topically to the right ear of the mice in the test group. The vehicle is applied to the right ear of the vehicle control group.

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes), a fixed volume of xylene is applied to the inner and outer surfaces of the right ear of all mice except the control group to induce inflammation and edema.[10][11]

-

Assessment of Edema: After a specific time (e.g., 1-2 hours), the mice are euthanized, and a circular section is punched from both the right (treated) and left (untreated) ears. The weight of the ear punches is measured.

-

Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.[11]

Conclusion

The potent anti-inflammatory effects of this compound are a direct consequence of its optimized molecular structure, which confers high affinity for the glucocorticoid receptor. The 16α,17α-acetal group and the 22R configuration are critical for its high potency. Structure-activity relationship studies continue to guide the development of new this compound analogs with improved pharmaceutical properties. A thorough understanding of its receptor binding kinetics and the downstream signaling pathways it modulates is essential for the rational design of next-generation anti-inflammatory therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel glucocorticoids.

References

- 1. biorxiv.org [biorxiv.org]

- 2. db.cngb.org [db.cngb.org]

- 3. The Modulation of Cell Plasticity by this compound: Beyond the Metabolic and Anti-Inflammatory Actions of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of this compound conjugates and their anti-inflammatory effects: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 7. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An inhaled dose of this compound induces genes involved in transcription and signaling in the human airways: enhancement of anti‐ and proinflammatory effector genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of this compound on toll-like receptor expression in alveolar macrophages from smokers with and without COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. 4.4. Establishment of Mouse Ear Edema Model and Screening of the Effective Fraction [bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular and Cellular Effects of Budesonide on Immune Cells

Abstract

This compound is a potent synthetic glucocorticoid renowned for its high topical anti-inflammatory activity and low systemic exposure.[1] This document provides a comprehensive technical overview of the molecular and cellular mechanisms through which this compound modulates immune cell function. It delves into its core mechanism of action via the glucocorticoid receptor, its specific effects on key immune cell populations including macrophages, T-lymphocytes, and mast cells, and the downstream impact on inflammatory signaling pathways such as NF-κB. This guide summarizes key quantitative data, provides detailed experimental protocols for assessing this compound's effects, and utilizes visualizations to elucidate complex biological pathways and workflows.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

This compound's primary mechanism of action is mediated through its high-affinity binding to the cytosolic glucocorticoid receptor (GR), a ligand-activated transcription factor present in nearly all cell types.[1][2] this compound's lipophilic nature allows it to readily diffuse across the cell membrane.[3] Upon binding, the GR undergoes a conformational change, dissociates from chaperone proteins like heat shock proteins (HSPs), and the this compound-GR complex translocates into the nucleus.[1]

Once in the nucleus, the complex modulates gene expression through two main pathways:

-

Transactivation: The this compound-GR complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[3] This interaction upregulates the transcription of anti-inflammatory genes, such as those for annexin-1 (lipocortin-1), which inhibits phospholipase A2 (PLA2), and the anti-inflammatory cytokine IL-10.[1][4][5]

-

Transrepression: The complex indirectly inhibits the activity of pro-inflammatory transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][3] This interference, which can occur through direct protein-protein interaction, prevents these factors from binding to their DNA response elements, thereby repressing the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1][6]

This dual action of transactivation and transrepression leads to a powerful suppression of the inflammatory response.[1]

Caption: this compound's core mechanism via the Glucocorticoid Receptor (GR).

Quantitative Data Summary

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Receptor Affinity (RRA) | Reference Compound | Notes |

| This compound | ~200x Cortisol | Cortisol | This compound has a significantly higher affinity for the GR than the endogenous glucocorticoid cortisol.[1][2] |

| This compound | 935 | Dexamethasone (B1670325) = 100 | The (22R)-epimer is twice as active as the (22S)-epimer.[3][7] |

| This compound | 855 | Dexamethasone = 100 | Determined using GR from human lung tissue; half-life of the this compound-receptor complex was 4.6 hours.[8] |

| Fluticasone (B1203827) Propionate (B1217596) | 1775 | Dexamethasone = 100 | For comparison, fluticasone propionate shows a higher relative affinity.[9] |

Table 2: Effects of this compound on Cytokine Production in Macrophages

| Cell Type | Stimulus | Cytokine | Effect | Concentration/Dose |

| Human Alveolar Macrophages | LPS | TNF-α, IL-6 | Dose-dependent, almost total inhibition | 10⁻¹³ - 10⁻⁸ M |

| Human Alveolar Macrophages | LPS | IL-8 | Partial inhibition | 10⁻¹³ - 10⁻⁸ M |

| Human Alveolar Macrophages | LPS / IL-1β | MIP-1α, IFN-γ, GM-CSF | Significant reduction in release | Inhaled this compound treatment in asthmatic subjects |

| Human Alveolar Macrophages | LPS / IL-1β | IL-10 | Increased mRNA and protein expression | Inhaled this compound treatment in asthmatic subjects |

| Human Blood Monocytes | LPS | GM-CSF | Almost total inhibition | ≥ 10⁻⁸ M |

| Human Blood Monocytes | LPS | GM-CSF | IC₅₀ = 2 x 10⁻¹⁰ M | N/A |

| Human Blood Monocytes | LPS | IL-1β, IL-6 | Partial inhibition (to ~30% of control) | ≥ 10⁻⁸ M |

Data synthesized from sources[4][5][10][11].

Table 3: Effects of this compound on Other Immune Cells

| Cell Type | Parameter | Effect | Concentration/Dose |

| Human Mast Cells (HMC-1) | GM-CSF, IL-8, TNF-α, IL-6, IL-4 Release | Potent, time- and concentration-dependent inhibition | 10⁻¹⁰ - 10⁻⁶ M |

| Human T-Lymphocytes (CD4+/CD25-) | Annexin V Binding (Apoptosis) | Increased | In vitro |

| Human T-Lymphocytes (CD4+/CD25-) | ICOS Expression | Reduced | In vitro |

| Human T-Lymphocytes (CD4+/CD25+) | Annexin V Binding (Apoptosis) | Reduced | In vitro |

| Human T-Lymphocytes (CD4+/CD25+) | IL-10 Expression | Increased | In vitro |

| Human T-Lymphocytes (CD4+/CD25+) | ICOS Expression | Increased | In vitro & In vivo |

| Human Lamina Propria Lymphocytes | TNF-α Secretion & DNA Synthesis | Comparable inhibition to methyl-prednisolone | In vitro |

| Sputum Eosinophils (Asthmatic Subjects) | Cell Count | Significant reduction | Single 2,400 µg inhaled dose |

Data synthesized from sources[12][13][14][15][16].

Deep Dive: Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors is a cornerstone of inflammatory responses, driving the expression of cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB dimers (e.g., p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[17][18] Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing the active NF-κB dimer to translocate to the nucleus and initiate gene transcription.[18]

This compound exerts a significant portion of its anti-inflammatory effect by inhibiting this pathway. The activated GR complex can:

-

Directly Interact with NF-κB: The GR can physically bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.[17]

-

Induce IκBα Expression: As a product of transactivation, the GR can increase the transcription of the gene for IκBα, the primary inhibitor of NF-κB. This enhances the sequestration of NF-κB in the cytoplasm, dampening the inflammatory signal.[6]

-

Recruit Co-repressors: The GR can recruit histone deacetylase 2 (HDAC2) to the activated NF-κB transcriptional complex, which reverses histone acetylation and represses gene expression.[19]

Studies in asthmatic patients have shown that this compound treatment significantly reduces the number of submucosal cells immunoreactive for total NF-κB, which correlates with a reduction in GM-CSF and TNF-α positive cells.[17]

Caption: Mechanisms of NF-κB pathway inhibition by the this compound-GR complex.

Detailed Experimental Protocols

The following protocols provide standardized methodologies for investigating the molecular and cellular effects of this compound.

Protocol 1: Quantification of Cytokine Gene Expression by RT-qPCR

This protocol details the measurement of cytokine mRNA levels in immune cells following this compound treatment, using SYBR Green-based real-time quantitative PCR (RT-qPCR).[20][21][22]

1. Cell Culture and Treatment: a. Seed immune cells (e.g., macrophages, lymphocytes) at an appropriate density in culture plates. b. Allow cells to adhere and stabilize overnight. c. Pre-treat cells with a range of this compound concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours). d. Add inflammatory stimulus (e.g., LPS for macrophages, PMA/ionomycin for lymphocytes) and incubate for the desired period (e.g., 4-24 hours).

2. RNA Isolation: a. Harvest cells and lyse using a reagent like TRIzol or a column-based kit (e.g., RNeasy Kit, Qiagen). b. Follow the manufacturer's protocol for total RNA extraction. c. Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio ~1.8-2.0). Check RNA integrity via gel electrophoresis if necessary.

3. cDNA Synthesis (Reverse Transcription): a. In a sterile, nuclease-free tube, combine 1-2 µg of total RNA with oligo(dT) primers. b. Anneal by heating to 70°C for 10 minutes, then chill on ice.[20][23] c. Prepare a reaction mix containing first-strand buffer, dNTPs, DTT, RNase inhibitor, and a reverse transcriptase (e.g., M-MLV or SuperScript II). d. Add the mix to the RNA/primer solution and incubate at 37-42°C for 60-80 minutes, followed by an inactivation step at 70°C for 10 minutes.[20][23]

4. Real-Time qPCR: a. Prepare a qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target cytokine gene and a housekeeping gene (e.g., ACTB, GAPDH), and nuclease-free water. b. Add 1-2 µL of diluted cDNA to each well of a qPCR plate. c. Run the plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[23] d. Include a melt curve analysis at the end to verify product specificity.

5. Data Analysis: a. Determine the cycle threshold (Ct) for each sample. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.

Protocol 2: Analysis of NF-κB Nuclear Translocation by Western Blot

This protocol is designed to assess NF-κB activation by measuring the amount of the p65 subunit in cytoplasmic versus nuclear fractions.[18][24]

1. Cell Culture and Treatment: a. Follow step 1 from the RT-qPCR protocol. A time-course experiment (e.g., 0, 15, 30, 60 minutes post-stimulation) is recommended to capture peak p65 translocation.[18]

2. Nuclear and Cytoplasmic Fractionation: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in a hypotonic cytoplasmic lysis buffer containing protease and phosphatase inhibitors. c. Incubate on ice to allow cells to swell, then lyse the plasma membrane using a Dounce homogenizer or by passing through a narrow-gauge needle. d. Centrifuge at low speed (e.g., 500 x g) to pellet the nuclei. The supernatant is the cytoplasmic fraction. e. Wash the nuclear pellet and then lyse with a high-salt nuclear extraction buffer to release nuclear proteins. f. Centrifuge at high speed (e.g., 15,000 x g) to pellet debris. The supernatant is the nuclear fraction.

3. Protein Quantification: a. Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-polyacrylamide gel. b. Perform electrophoresis to separate proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). e. Incubate the membrane overnight at 4°C with a primary antibody against NF-κB p65. f. Wash the membrane three times with TBST. g. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. i. Visualize protein bands using an imaging system.

5. Data Analysis: a. To ensure proper fractionation, probe separate blots with antibodies for cytoplasmic (e.g., α-Tubulin) and nuclear (e.g., Lamin B1, Histone H3) loading controls. b. Quantify band intensities using densitometry software. Compare the relative abundance of p65 in the nuclear fraction across different treatment conditions.

Caption: General experimental workflow for analyzing this compound's cellular effects.

Conclusion

This compound exerts potent and multifaceted anti-inflammatory effects on the immune system. Its high-affinity binding to the glucocorticoid receptor initiates a cascade of genomic events that collectively suppress inflammation. By upregulating anti-inflammatory mediators and, crucially, repressing pro-inflammatory signaling hubs like NF-κB and AP-1, this compound effectively reduces the activation and function of key immune cells, including macrophages, T-cells, and mast cells. This comprehensive modulation of cytokine networks, immune cell trafficking, and survival underpins its therapeutic efficacy in a range of inflammatory diseases. The methodologies and data presented in this guide offer a foundational resource for researchers and developers aiming to further explore and harness the immunomodulatory properties of glucocorticoids.

References

- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 2. The Modulation of Cell Plasticity by this compound: Beyond the Metabolic and Anti-Inflammatory Actions of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Inhaled corticosteroids increase interleukin-10 but reduce macrophage inflammatory protein-1alpha, granulocyte-macrophage colony-stimulating factor, and interferon-gamma release from alveolar macrophages in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. An inhaled dose of this compound induces genes involved in transcription and signaling in the human airways: enhancement of anti‐ and proinflammatory effector genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding kinetics of this compound to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluticasone and this compound inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of a corticosteroid, this compound, on alveolar macrophage and blood monocyte secretion of cytokines: differential sensitivity of GM-CSF, IL-1 beta, and IL-6. | Semantic Scholar [semanticscholar.org]

- 12. Multiple In Vitro and In Vivo Regulatory Effects of this compound in CD4+ T Lymphocyte Subpopulations of Allergic Asthmatics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitory effects of this compound, desloratadine and dexamethasone on cytokine release from human mast cell line (HMC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atsjournals.org [atsjournals.org]

- 15. Immunosuppressive effect of this compound on human lamina propria lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Multiple In Vitro and In Vivo Regulatory Effects of this compound in CD4+ T Lymphocyte Subpopulations of Allergic Asthmatics | PLOS One [journals.plos.org]

- 17. atsjournals.org [atsjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. gene-quantification.de [gene-quantification.de]

- 21. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analysis of cytokine gene expression by qRT-PCR [bio-protocol.org]

- 23. The Use of Real-Time Reverse Transcriptase PCR for the Quantification of Cytokine Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

Budesonide's Role in Modulating Pro-inflammatory Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budesonide, a potent synthetic glucocorticoid, is a cornerstone in the management of chronic inflammatory diseases. Its therapeutic efficacy is fundamentally linked to its ability to modulate the expression of pro-inflammatory genes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory actions. We will dissect the core signaling pathways, present quantitative data on its effects on gene expression, and provide detailed experimental protocols for researchers to investigate these processes. This document is intended to serve as a comprehensive resource for scientists and drug development professionals working to understand and harness the therapeutic potential of glucocorticoids.

Core Mechanisms of this compound Action

This compound exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1][2] The modulation of gene expression by the this compound-GR complex can be broadly categorized into two main mechanisms: transactivation and transrepression.

1.1. Transactivation: Upregulation of Anti-inflammatory Genes

Upon entering the cell, this compound binds to the cytosolic GR, leading to a conformational change that causes the dissociation of chaperone proteins, such as heat shock protein 90 (hsp90).[3] The activated this compound-GR complex then translocates to the nucleus.[2][4] In the nucleus, the complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This binding typically leads to the upregulation of genes with anti-inflammatory properties.[1][2] A key example is the induction of lipocortin-1 (also known as annexin (B1180172) A1), which inhibits phospholipase A2, an enzyme responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2]

1.2. Transrepression: Inhibition of Pro-inflammatory Gene Expression

Transrepression is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[5] This process involves the this compound-GR complex interfering with the function of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][6]

-

Inhibition of NF-κB: NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[8] Inflammatory stimuli trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription. This compound-activated GR can interfere with this pathway in several ways:

-

Direct Interaction: The GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.[7]

-

Induction of IκBα: While some studies show no significant increase in IκBα expression after this compound treatment, the potential for GR to upregulate the IκBα gene, thereby enhancing the sequestration of NF-κB in the cytoplasm, remains a proposed mechanism.[7][8]

-

Histone Deacetylase 2 (HDAC2) Recruitment: The GR can recruit HDAC2 to the site of inflammatory gene transcription.[9][10] HDAC2 removes acetyl groups from histones, leading to a more compact chromatin structure that is less accessible to transcription factors like NF-κB, thus repressing gene expression.[9][11]

-

-

Inhibition of AP-1: AP-1 is another critical transcription factor involved in inflammation and immune responses. The this compound-GR complex can also physically interact with components of the AP-1 complex (e.g., c-Fos and c-Jun), preventing them from binding to their DNA response elements and activating pro-inflammatory gene transcription.[1][12]

Quantitative Data on this compound's Effect on Pro-inflammatory Gene Expression

The modulatory effects of this compound on pro-inflammatory gene expression have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression

| Cytokine | Cell/Tissue Type | This compound Concentration/Dose | % Inhibition / Fold Change | Reference |

| IL-4 | Nasal Polyp Tissue | Intranasal Spray | Significant Decrease | [13] |

| IL-5 | Nasal Polyp Tissue | Intranasal Spray | Significant Decrease | [13] |

| IL-6 | Human Lung Fibroblasts | 10⁻¹⁰ - 10⁻⁷ M | Concentration-dependent inhibition | [14] |

| IL-6 | Patients with Perennial Allergic Rhinitis | Aqueous Nasal Spray | Significant Decrease (P = .009) | [15] |

| IL-8 | Human Lung Fibroblasts | 10⁻¹⁰ - 10⁻⁷ M | Concentration-dependent inhibition | [14] |

| IL-8 | Bronchial Epithelium (in vivo) | 400 µg twice daily | Reduced immunoreactivity | [7] |

| GM-CSF | Submucosal Cells (in vivo) | 400 µg twice daily | Significant decrease in staining | [16] |

| TNF-α | Submucosal Cells (in vivo) | 400 µg twice daily | Significant decrease in staining | [16] |

Table 2: Effect of this compound on NF-κB and Related Molecules

| Molecule | Cell/Tissue Type | This compound Treatment | Effect | Reference |

| Total NF-κB (p65) | Submucosal Cells (in vivo) | 400 µg twice daily for 8 weeks | Significant reduction in positive cells | [7] |

| Activated NF-κB | Epithelial Cells (in vivo) | 400 µg twice daily for 8 weeks | Decrease in expression | [7] |

| VCAM-1 | Endothelium (in vivo) | 400 µg twice daily for 8 weeks | Reduced expression | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on pro-inflammatory gene expression.

3.1. Cell Culture and this compound Treatment

This protocol describes the general procedure for treating cultured cells with this compound to assess its impact on gene expression.

-

Materials:

-

Cell line of interest (e.g., A549 human lung adenocarcinoma cells, HEK293T cells)

-

Appropriate cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS, 1% penicillin-streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.

-

Cell Culture: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: Prepare working solutions of this compound by diluting the stock solution in a serum-free medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.

-

Treatment: When cells reach the desired confluency, remove the culture medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired duration (e.g., 6, 12, or 24 hours).

-

Cell Harvesting: After incubation, wash the cells with ice-cold PBS and proceed with downstream applications such as RNA or protein extraction.

-

3.2. NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound treatment.

-

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Inflammatory stimulus (e.g., TNF-α)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

-

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

-

This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with an inflammatory agent like TNF-α to activate the NF-κB pathway.

-

Lysis: After the desired stimulation time, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated control.

-

3.3. Chromatin Immunoprecipitation (ChIP) Assay for Glucocorticoid Receptor Binding

ChIP assays are used to determine the in vivo binding of the GR to specific DNA regions.

-

Materials:

-

Cultured cells treated with this compound or vehicle

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (B1666218) (to quench cross-linking)

-

Lysis buffer

-

Sonication equipment

-

Anti-GR antibody

-

Protein A/G magnetic beads

-

Wash buffers (low and high salt)

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR reagents

-

-

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quenching: Add glycine to stop the cross-linking reaction.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-GR antibody overnight.

-

Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-GR-DNA complexes.

-

Washing: Wash the beads with a series of low and high salt buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for potential GREs in the promoter regions of target genes.

-

3.4. Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the changes in mRNA levels of pro-inflammatory genes following this compound treatment.

-

Materials:

-

RNA extracted from this compound-treated and control cells

-

Reverse transcriptase kit

-

cDNA

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target genes (e.g., IL6, IL8, TNF) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

-

-

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from cells and synthesize cDNA using a reverse transcriptase kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and gene-specific primers.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument.

-

Data Analysis: Use the comparative Ct (ΔΔCt) method to calculate the relative fold change in gene expression, normalizing the expression of the target genes to the housekeeping gene.

-

3.5. Immunohistochemistry for NF-κB in Bronchial Biopsies

This protocol is for the detection and localization of NF-κB in tissue samples.

-

Materials:

-

Formalin-fixed, paraffin-embedded bronchial biopsy sections

-

Xylene and ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate (B86180) buffer)

-

Primary antibody against NF-κB (p65)

-